Ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate
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Overview
Description
ETHYL 2-[(1Z)-3,3-DIMETHYL-8-OXO-2-AZASPIRO[45]DECA-6,9-DIEN-1-YLIDENE]ACETATE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(1Z)-3,3-DIMETHYL-8-OXO-2-AZASPIRO[4.5]DECA-6,9-DIEN-1-YLIDENE]ACETATE typically involves the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for yield, purity, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(1Z)-3,3-DIMETHYL-8-OXO-2-AZASPIRO[4.5]DECA-6,9-DIEN-1-YLIDENE]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to different derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different spirocyclic ketones, while reduction can produce various alcohols or amines.
Scientific Research Applications
ETHYL 2-[(1Z)-3,3-DIMETHYL-8-OXO-2-AZASPIRO[4.5]DECA-6,9-DIEN-1-YLIDENE]ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor activity. It has shown moderate to potent activity against various cancer cell lines, making it a candidate for further drug development.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s interactions with biological systems are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which ETHYL 2-[(1Z)-3,3-DIMETHYL-8-OXO-2-AZASPIRO[4.5]DECA-6,9-DIEN-1-YLIDENE]ACETATE exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects . Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
ETHYL 2-[(1Z)-3,3-DIMETHYL-8-OXO-2-AZASPIRO[4.5]DECA-6,9-DIEN-1-YLIDENE]ACETATE can be compared with other spirocyclic compounds such as:
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: Known for its antitumor activity.
2-Azaspiro[4.5]deca-1,6,9-trien-8-ones: Synthesized through three-component condensation reactions.
These compounds share similar spirocyclic frameworks but differ in their functional groups and specific biological activities, highlighting the uniqueness of ETHYL 2-[(1Z)-3,3-DIMETHYL-8-OXO-2-AZASPIRO[4.5]DECA-6,9-DIEN-1-YLIDENE]ACETATE.
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate |
InChI |
InChI=1S/C15H19NO3/c1-4-19-13(18)9-12-15(10-14(2,3)16-12)7-5-11(17)6-8-15/h5-9,16H,4,10H2,1-3H3/b12-9- |
InChI Key |
IRWFIGWLZAPTJV-XFXZXTDPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/C2(CC(N1)(C)C)C=CC(=O)C=C2 |
Canonical SMILES |
CCOC(=O)C=C1C2(CC(N1)(C)C)C=CC(=O)C=C2 |
Origin of Product |
United States |
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